

Application Note: -Dimethylethylamine Hydrochloride in Advanced Organic Synthesis

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Compound of Interest

Compound Name: *Dimethylethylamine hydrochloride*

CAS No.: *58114-25-3*

Cat. No.: *B3061159*

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Introduction & Strategic Utility

-**Dimethylethylamine Hydrochloride** (DMEA·HCl) is the conjugate acid salt of the volatile tertiary amine

-dimethylethylamine (DMEA). While the free base (bp 36–38 °C) is a standard catalyst in polyurethane foam production and foundry sand binding (Ashland process), its high volatility makes it difficult to handle with stoichiometric precision in small-scale pharmaceutical synthesis.

The hydrochloride salt offers a solid-state, non-volatile equivalent that allows researchers to:

- **Quantify Stoichiometry:** Weighing a stable salt eliminates errors associated with pipetting volatile liquids.
- **Controlled Release:** Used as a "latent base" or "blocked catalyst," releasing the active amine only upon thermal activation or neutralization.
- **Quaternary Ammonium Precursor:** Serves as a contaminant-free source for synthesizing phase-transfer catalysts and ionic liquids (e.g., Dimethylethylammonium-based salts).

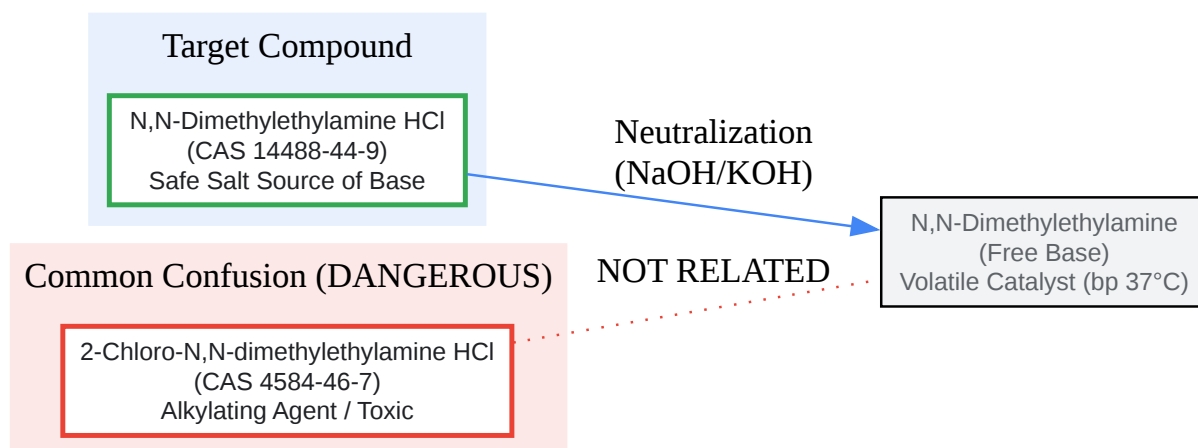
Chemical Profile

Property	Data
IUPAC Name	-Dimethylethanamine hydrochloride
CAS Number	14488-44-9
Formula	
MW	109.60 g/mol
Appearance	Hygroscopic white crystalline solid
Solubility	High in Water, Methanol, Ethanol; Low in Ether, Hexanes
Handling	Hygroscopic: Must be stored in a desiccator.[1] [4][5][6]

Critical Distinction: The "Chloro" Trap

In literature searches, DMEA·HCl is frequently confused with 2-Chloro-

-**dimethylethylamine hydrochloride** (DMC·HCl). This is a dangerous error. DMC·HCl is a potent alkylating agent (nitrogen mustard precursor), whereas DMEA·HCl is a protonated tertiary amine.



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Caption: Structural and functional distinction between DMEA·HCl and its chlorinated analog.[3]
[7]

Experimental Protocols

Protocol A: In-Situ Generation of Anhydrous DMEA for Catalysis

Context: When a reaction requires exactly 1.0 equivalent of DMEA as a catalyst or base, but the free amine's volatility leads to evaporative loss during setup.

Materials:

- DMEA·HCl (dried)
- Powdered KOH or NaH (if strictly anhydrous)
- Solvent: THF or Dichloromethane (DCM)

Methodology:

- Drying: Dry DMEA·HCl in a vacuum oven at 40°C over for 4 hours.
- Suspension: Suspend 1.1 eq (relative to substrate) of DMEA·HCl in anhydrous THF.
- Liberation: Add 1.1 eq of NaH (60% dispersion) at 0°C under Argon.
 - Mechanism:[4][8]
 - Observation: Evolution of hydrogen gas bubbles.
- Filtration (Optional): If the reaction is sensitive to NaCl solids, filter the mixture through a fritted glass funnel under inert atmosphere.

- Usage: The filtrate contains a precise molarity of free DMEA. Add the substrate (e.g., acyl chloride, anhydride) directly to this solution.

Why this works: This generates the free base in situ without ever exposing it to the atmosphere, preventing evaporation and ensuring precise stoichiometry.

Protocol B: Synthesis of Quaternary Ammonium Salts (Ionic Liquids)

Context: Synthesis of

-Benzyl-

-dimethylethylammonium chloride, a Phase Transfer Catalyst (PTC). Using the salt prevents the need to handle the volatile free amine.

Reaction:

Step-by-Step:

- Biphasic Setup: In a 250 mL round-bottom flask, dissolve 10.96 g (100 mmol) of DMEA·HCl in 20 mL of water.
- Neutralization: Add 20 mL of 10 M NaOH (200 mmol). The solution will separate as the free amine is salted out.
- Alkylation: Add 12.65 g (100 mmol) of Benzyl Chloride.
- Catalysis: No external catalyst is needed; the free amine acts as a nucleophile.
- Reflux: Heat the biphasic mixture to 80°C with vigorous stirring for 6 hours.
 - Note: The volatile DMEA (bp 37°C) is refluxed back into the reaction zone, reacting with the benzyl chloride.
- Workup:
 - Cool to room temperature.

- Extract unreacted organics with diethyl ether (2 x 20 mL). Discard ether layer.
- The aqueous layer contains the Quaternary Ammonium Salt.
- Isolation: Evaporate the aqueous layer under reduced pressure. Recrystallize the residue from Ethanol/Acetone to remove NaCl.

Protocol C: "Blocked" Catalyst for Epoxy Curing

Context: DMEA is a catalyst for epoxy-anhydride curing. Using the HCl salt allows for a "one-pot" mixture that does not cure at room temperature (pot life extension) but cures upon heating (thermal dissociation).

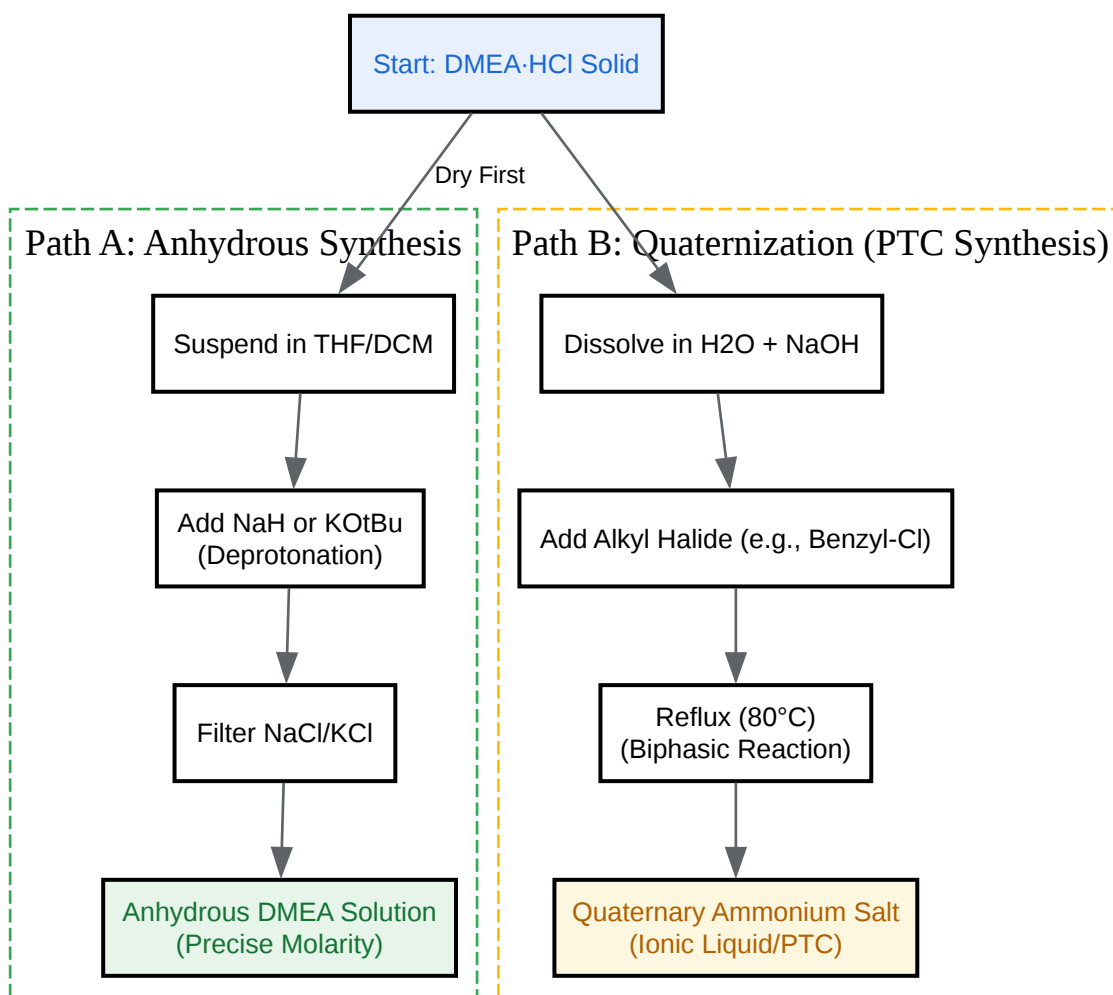
Formulation:

- Resin: Bisphenol A diglycidyl ether (DGEBA).
- Hardener: Methyltetrahydrophthalic anhydride (MTHPA).
- Latent Catalyst: DMEA·HCl (1-2 wt% of resin).

Procedure:

- Disperse micronized DMEA·HCl into the MTHPA hardener using a high-shear mixer.
- Mix hardener with resin. Result: Stable at 25°C for >48 hours (unlike free DMEA which cures in <4 hours).
- Cure Cycle: Heat to 120°C.
 - Mechanism:^[4]^[8] At elevated temperatures, the salt equilibrium shifts:
 - . The liberated amine catalyzes the esterification between the epoxide and anhydride. The HCl is scavenged by the epoxide ring opening.

Visualizing the Workflow



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Caption: Dual workflow for utilizing DMEA-HCl in anhydrous catalysis vs. aqueous synthesis.

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